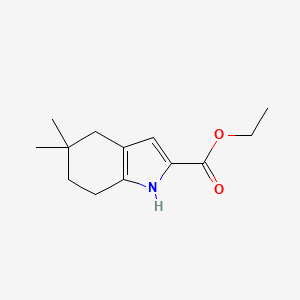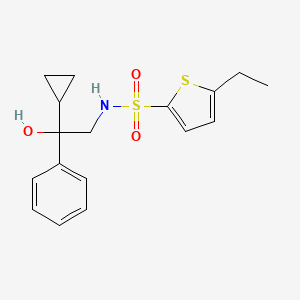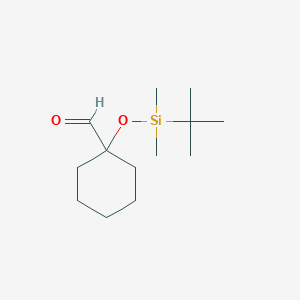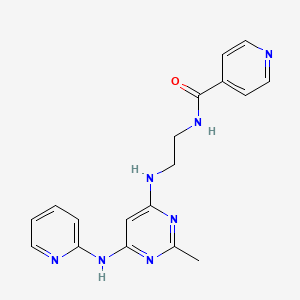amino]thiophene-2-carboxamide CAS No. 1251569-43-3](/img/structure/B2704155.png)
N-(4-isopropylbenzyl)-3-[[(4-methoxyphenyl)sulfonyl](methyl)amino]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylbenzyl)-3-[[(4-methoxyphenyl)sulfonyl](methyl)amino]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The compound N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide is a structurally complex molecule that might have various applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. However, specific studies directly related to this exact compound were not found. Instead, research related to similar chemical structures and functionalities provides insight into potential applications in scientific research. Here, we summarize findings from studies on compounds with similar structural motifs or functional groups that could hint at the research applications of the mentioned compound.
Carbonic Anhydrase Inhibition for Glaucoma Treatment
Compounds incorporating sulfonamide scaffolds, similar in function to the specified compound, have been demonstrated to inhibit carbonic anhydrase (CA) activity. This inhibition can lower intraocular pressure (IOP) in normotensive rabbits, suggesting potential applications in glaucoma treatment. For instance, sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold showed strong affinities towards carbonic anhydrase isozymes I, II, and IV, exhibiting potent in vitro inhibitory potency and good water solubility. This characteristic could be indicative of the potential of N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide in similar applications (Casini et al., 2002).
Cytotoxic Activity Against Cancer Cells
Synthesis and structural modification of chemical compounds similar to the one have been explored for their cytotoxic activities against various cancer cell lines. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential research applications of such compounds in developing anticancer agents (Hassan et al., 2014).
Synthesis of Pharmaceutically Relevant Compounds
The mechanosynthesis technique has been applied to create sulfonyl-(thio)ureas, including known anti-diabetic drugs, demonstrating an efficient synthetic route. This suggests that compounds with sulfonamide groups, like the compound of interest, could be synthesized using similar techniques for pharmaceutical applications (Tan et al., 2014).
Peroxisome Proliferator-Activated Receptor (PPAR) β/δ Inverse Agonists
Compounds related in structure and function have been designed as PPARβ/δ inverse agonists, showing prolonged cellular activity and potential implications in physiological and pathophysiological processes. This highlights another possible research avenue for the exploration of N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide in metabolic disorders and related conditions (Toth et al., 2016).
These findings, although not directly related to N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide, showcase the diversity of scientific research applications for compounds with similar structural features or functional groups, including their potential in drug development for treating diseases such as glaucoma, cancer, diabetes, and disorders influenced by PPAR pathways. Further research specific to N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide could uncover unique applications and contribute to these fields.
特性
IUPAC Name |
butyl 4-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-3-4-15-32-25(31)18-8-10-19(11-9-18)28-22-20-12-7-17(2)27-23(20)26-16-21(22)24(30)29-13-5-6-14-29/h7-12,16H,3-6,13-15H2,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQSVCTKUZZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(2-Methoxyphenyl)-4-oxochromen-7-yl]oxyacetamide](/img/structure/B2704072.png)






![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2704080.png)

![N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2704083.png)


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone dihydrochloride](/img/structure/B2704091.png)
![N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2704094.png)
